molecular formula C18H16N4OS B421462 13-(dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one CAS No. 6048-64-2

13-(dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B421462
CAS No.: 6048-64-2
M. Wt: 336.4g/mol
InChI Key: TUKBLRJBXIQJPU-UHFFFAOYSA-N
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Description

9-(dimethylamino)-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that features a unique fusion of pyridine, thieno, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(dimethylamino)-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Thieno Ring Construction: The thieno ring is often constructed via cyclization reactions involving sulfur-containing reagents.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized through condensation reactions, often involving amidines or guanidines.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand these interactions at a molecular level.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 9-(dimethylamino)-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    9-(dimethylamino)-3-phenylpyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(3H)-one: Lacks the methyl group on the phenyl ring.

    9-(dimethylamino)-3-(4-chlorophenyl)pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(3H)-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    9-(dimethylamino)-3-(4-methoxyphenyl)pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(3H)-one: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the 4-methylphenyl group in 9-(dimethylamino)-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

6048-64-2

Molecular Formula

C18H16N4OS

Molecular Weight

336.4g/mol

IUPAC Name

13-(dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C18H16N4OS/c1-11-4-6-12(7-5-11)22-10-20-15-14-13(21(2)3)8-9-19-17(14)24-16(15)18(22)23/h4-10H,1-3H3

InChI Key

TUKBLRJBXIQJPU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)N(C)C

Origin of Product

United States

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